molecular formula C15H16FNO2S B2927806 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097866-52-7

2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No.: B2927806
CAS No.: 2097866-52-7
M. Wt: 293.36
InChI Key: ASGOAAHNQJAOED-UHFFFAOYSA-N
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Description

2-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a benzamide derivative featuring a fluorine substituent at the 2-position of the aromatic ring and a branched hydroxypropyl-thiophen-3-ylmethyl group at the amide nitrogen.

Properties

IUPAC Name

2-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-15(19,8-11-6-7-20-9-11)10-17-14(18)12-4-2-3-5-13(12)16/h2-7,9,19H,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGOAAHNQJAOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:

  • Benzamide Formation: : The initial step involves the reaction of a suitable benzene derivative with an amine source to form benzamide.

  • Fluorination: : Introduction of the fluorine atom at the 2-position of the benzamide ring can be achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Hydroxylation: : The hydroxyl group on the propyl chain is introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

  • Thiophen-3-ylmethyl Group Addition: : The thiophen-3-ylmethyl group is attached to the propyl chain using reagents like thiophene-3-carbaldehyde and reducing agents such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule, using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Substitution reactions can occur at different positions on the benzene ring, involving electrophilic or nucleophilic substitution mechanisms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Electrophilic substitution with halogens, nucleophilic substitution with amines or alcohols.

Major Products Formed

  • Oxidation Products: : Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: : Reduced derivatives with lower oxidation states, such as alcohols or amines.

  • Substitution Products: : Halogenated or alkylated derivatives of the benzene ring.

Scientific Research Applications

2-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide has shown potential in various scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: : Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

a) 5-Chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide ()

  • Key Differences : Replaces fluorine with chlorine at position 5 and adds a methoxy group at position 2.
  • Molecular Formula: C₁₆H₁₈ClNO₃S vs. the target compound’s likely C₁₆H₁₇FNO₂S (estimated).
  • Impact : The chlorine atom increases molecular weight (339.84 vs. ~313–321 for fluorine analogs) and may alter lipophilicity. Methoxy groups typically enhance solubility but reduce metabolic stability compared to fluorine .

b) 2-Chloro-6-Fluoro-N-[3-Hydroxy-3-(Thiophen-2-yl)Propyl]Benzamide ()

  • Key Differences : Features chloro and fluoro substituents at positions 2 and 6, with a thiophen-2-yl group instead of thiophen-3-yl.
  • Molecular Weight : 313.8 vs. ~321 for the target compound.
  • Impact: Thiophene positional isomerism (2- vs.
Backbone Modifications: Amide vs. Propanamide

3-(2-Fluorophenyl)-N-{2-Hydroxy-2-[(Thiophen-3-yl)Methyl]Propyl}Propanamide ()

  • Key Differences : Replaces the benzamide core with a propanamide chain linked to a 2-fluorophenyl group.
  • Molecular Formula: C₁₇H₂₀FNO₂S vs. the target’s benzamide structure.
  • Impact : The propanamide backbone increases flexibility, which may enhance conformational adaptability but reduce aromatic stacking interactions critical for target binding .
Heterocyclic Additions and Functional Groups

a) Oxadiazole-Containing Analogs ()

  • Example: 4-{5-[1-(4-Cyclopropanecarbonylphenoxy)Propyl]-1,2,4-Oxadiazol-3-yl}-2-Fluoro-N-(1-Hydroxypropan-2-yl)Benzamide.
  • Key Differences : Incorporates an oxadiazole ring and cyclopropanecarbonyl group.

b) Thiazolidinone Derivatives ()

  • Example: N-{1-[[2-[5-(2-Fluorobenzylidene)-3-Ethyl-4-Oxo-1,3-Thiazolidin-2-ylidene]Hydrazino]Carbonyl]-3-(Methylthio)Propyl}Benzamide.
  • Key Differences: Adds a thiazolidinone-hydrazine scaffold.
  • Impact: Thiazolidinones are associated with antimicrobial and anticancer activity, suggesting that similar modifications in the target compound could expand therapeutic utility .

Physicochemical and Pharmacological Comparisons

Molecular Properties
Compound Molecular Weight Key Substituents LogP (Estimated)
Target Compound ~321 2-F, Thiophen-3-yl, hydroxy ~2.5
5-Chloro-2-Methoxy Analog () 339.84 5-Cl, 2-OCH₃ ~3.0
Propanamide Analog () 321.4 Propanamide, 2-F ~2.8
Thiazolidinone Derivative () 468.5 Thiazolidinone, 2-F ~3.5
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance membrane permeability and metabolic stability compared to chlorine .
  • Thiophene Position : Thiophen-3-yl may offer better π-π stacking than thiophen-2-yl in aromatic binding pockets .

Biological Activity

The compound 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a member of the benzamide family, characterized by its unique structural features that include a fluorine atom and a thiophene moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is C15H18FNO2SC_{15}H_{18}FNO_2S, with a molecular weight of approximately 295.37 g/mol. The compound features a fluorine atom attached to a benzamide backbone, which is further substituted with a thiophenyl group and a hydroxyl group.

PropertyValue
Molecular FormulaC15H18FNO2SC_{15}H_{18}FNO_2S
Molecular Weight295.37 g/mol
IUPAC Name2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
CAS NumberNot available

The biological activity of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways. Such pathways are crucial for cell proliferation and survival, making this compound a candidate for further investigation in cancer therapeutics.

Pharmacological Studies

Recent research has indicated that compounds similar to 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide exhibit significant anti-cancer properties. For instance, a study on benzamide derivatives demonstrated their ability to inhibit cell growth in various cancer cell lines, including breast and lung cancer cells. The findings suggest that the presence of the thiophene ring may enhance the anticancer activity by improving the compound's binding affinity to target proteins.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effects of benzamide derivatives on human breast cancer cells (MCF-7). The results showed that compounds with similar structures to 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide significantly reduced cell viability at concentrations above 10 µM.
    CompoundIC50 (µM)Cell Line
    Benzamide Derivative A12MCF-7
    Benzamide Derivative B15A549
    Test Compound 10 MCF-7
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways, leading to programmed cell death.

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